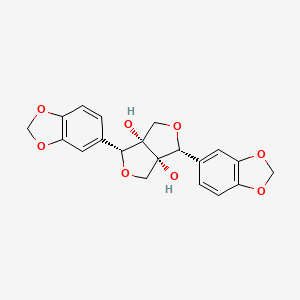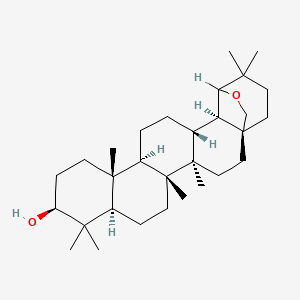
Ácido Ganodérico Lm2
Descripción general
Descripción
Ganoderic acid Lm2 (GA-Lm2) is a triterpenoid compound derived from the Ganoderma lucidum mushroom, also known as the Reishi mushroom. It has been studied for its potential health benefits, including anti-inflammatory, anti-oxidant, anti-cancer, and anti-microbial activities. GA-Lm2 has been isolated from the fruiting bodies of G. lucidum and is known to be one of the most abundant triterpenoids in this species. The structure of GA-Lm2 is characterized by a tricyclic ring system, composed of three six-membered rings and two five-membered rings.
Aplicaciones Científicas De Investigación
Investigación Farmacológica
El Ácido Ganodérico Lm2 es ampliamente estudiado por sus propiedades farmacológicas. Exhibe una gama de actividades, incluyendo efectos antitumorales, antivirales e inmunomoduladores . Estas propiedades lo convierten en un compuesto valioso para el desarrollo de nuevos fármacos terapéuticos.
Tratamiento del Cáncer
En el campo de la oncología, el this compound ha mostrado promesa en la inhibición de la proliferación de células cancerosas . Su capacidad para inducir apoptosis y prevenir la metástasis es particularmente valiosa en el desarrollo de estrategias anticancerígenas.
Trastornos Metabólicos
La investigación ha indicado que el this compound puede tener efectos beneficiosos sobre los trastornos metabólicos, como la diabetes y la hiperlipidemia . Se cree que ayuda a regular los niveles de azúcar en la sangre y el colesterol, convirtiéndolo en un posible remedio natural para estas afecciones.
Agente Neuroprotector
El this compound tiene potencial como agente neuroprotector. Puede proteger las células nerviosas del daño, lo cual es crucial para enfermedades como el Alzheimer y el Parkinson . Esta aplicación es significativa para las poblaciones de edad avanzada y la investigación de enfermedades neurodegenerativas.
Propiedades Antioxidantes
Las propiedades antioxidantes del compuesto son beneficiosas para combatir el estrés oxidativo, que es un factor en muchas enfermedades crónicas . Al neutralizar los radicales libres, el this compound podría desempeñar un papel en la prevención o mitigación de estas afecciones.
Aplicaciones Antiinflamatorias
El this compound también tiene propiedades antiinflamatorias, que son útiles en el tratamiento de afecciones como la artritis y el asma . Su capacidad para reducir la inflamación puede ayudar a controlar el dolor y mejorar la calidad de vida de los pacientes con enfermedades inflamatorias.
Protección Hepática
Existe evidencia que sugiere que el this compound puede proteger el hígado del daño causado por toxinas y enfermedades . Este efecto hepatoprotector es importante para el desarrollo de tratamientos para afecciones hepáticas como la hepatitis.
Salud Cardiovascular
Por último, el this compound puede contribuir a la salud cardiovascular al mejorar la circulación sanguínea y prevenir la aterosclerosis . Su potencial para reducir los factores de riesgo de enfermedades cardíacas es un área de interés para la investigación de la salud cardíaca.
Safety and Hazards
Direcciones Futuras
The future directions for research on Ganoderic Acid Lm2 and other ganoderic acids include determining the basis of diversification of different types of ganoderic acids isolated with different bioactivities . There is also interest in exploring viable avenues for hyper-production of ganoderic acids .
Mecanismo De Acción
Target of Action
Ganoderic Acid Lm2, a natural terpenoid isolated from the fungus Ganoderma lucidum, has potential anti-tumor activity . The primary targets of Ganoderic Acid Lm2 are the proteins p53 and MDM2 . The p53 protein is a tumor suppressor that regulates the cell cycle and prevents cancer formation . MDM2 is a negative regulator of the p53 pathway .
Mode of Action
Ganoderic Acid Lm2 interacts with its targets, leading to changes in cellular processes. It may inhibit the interaction of MDM2 and p53 by binding to MDM2 . This interaction can induce apoptosis (programmed cell death) by regulating the p53 signaling pathway .
Biochemical Pathways
Ganoderic Acid Lm2 affects the p53-MDM2 pathway . This pathway is crucial in regulating cell growth and death, and its disruption can lead to cancer . By interacting with MDM2, Ganoderic Acid Lm2 can prevent the degradation of p53, allowing it to accumulate and exert its tumor-suppressing effects .
Pharmacokinetics
It’s known that ganoderic acids are usually produced at very low concentrations and the producing mushroom requires tedious field cultivation for industrial application .
Result of Action
The molecular and cellular effects of Ganoderic Acid Lm2’s action primarily involve the induction of apoptosis in cancer cells . By inhibiting the interaction of MDM2 and p53, Ganoderic Acid Lm2 allows p53 to accumulate and trigger the programmed death of cancer cells .
Action Environment
The action of Ganoderic Acid Lm2 can be influenced by various environmental factors. For instance, the biosynthesis of Ganoderic acids can be regulated by environmental factors such as nutritional conditions, physical means, and single chemical or biological signals . Various signaling molecules (such as ROS, Ca 2+, NO, H 2 S, cAMP, and so on) are involved in Ganoderic Acid biosynthesis regulation in response to environmental factors . These factors can affect the production and efficacy of Ganoderic Acid Lm2.
Análisis Bioquímico
Biochemical Properties
Ganoderic Acid Lm2 plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the extensive oxidation processes that convert lanosterol to ganoderic acids . Additionally, Ganoderic Acid Lm2 has been shown to inhibit matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix components . This inhibition is significant in its anti-tumor activity, as it prevents cancer cells from invading surrounding tissues.
Cellular Effects
Ganoderic Acid Lm2 exerts multiple effects on various cell types and cellular processes. It has been observed to induce apoptosis in cancer cells while having minimal effects on normal cells . This selective cytotoxicity is partly due to its ability to modulate cell signaling pathways, such as the MAPK pathway, and influence gene expression related to cell survival and apoptosis . Furthermore, Ganoderic Acid Lm2 impacts cellular metabolism by enhancing the immune response and reducing inflammation .
Molecular Mechanism
The molecular mechanism of Ganoderic Acid Lm2 involves several key processes. It binds to specific biomolecules, such as β-catenin in the Wnt signaling pathway, inhibiting its activity and preventing the proliferation of cancer cells . Additionally, Ganoderic Acid Lm2 can inhibit the activity of cytochrome P450 enzymes, leading to reduced synthesis of cholesterol and other sterols . These interactions result in changes in gene expression that promote apoptosis and inhibit tumor growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ganoderic Acid Lm2 have been observed to change over time. The compound is relatively stable under controlled conditions, but its activity can degrade over extended periods . Long-term studies have shown that Ganoderic Acid Lm2 maintains its anti-tumor activity for several months when stored properly . Its efficacy may decrease if exposed to light or higher temperatures for prolonged periods .
Dosage Effects in Animal Models
The effects of Ganoderic Acid Lm2 vary with different dosages in animal models. At lower doses, it has been shown to enhance immune function and reduce tumor growth without significant adverse effects . At higher doses, Ganoderic Acid Lm2 can cause toxicity, including liver damage and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
Ganoderic Acid Lm2 is involved in several metabolic pathways, primarily through the mevalonate pathway . This pathway uses acetyl-coenzyme A as a substrate to produce intermediate compounds that eventually form ganoderic acids . The compound interacts with enzymes such as HMG-CoA reductase, which plays a critical role in the synthesis of mevalonate . These interactions can affect metabolic flux and the levels of various metabolites involved in sterol biosynthesis .
Transport and Distribution
Within cells and tissues, Ganoderic Acid Lm2 is transported and distributed through specific transporters and binding proteins . It has been observed to accumulate in certain tissues, such as the liver and spleen, where it exerts its pharmacological effects . The compound’s distribution is influenced by its interactions with transport proteins that facilitate its movement across cellular membranes .
Subcellular Localization
Ganoderic Acid Lm2 is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity and function are affected by its localization, as it can interact with different biomolecules in these compartments . Post-translational modifications, such as phosphorylation, may also play a role in directing Ganoderic Acid Lm2 to specific organelles . These modifications can influence its stability and activity within the cell .
Propiedades
IUPAC Name |
(E,4S,6R)-4-hydroxy-6-[(5R,7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h11,15,17-19,21,31-32H,8-10,12-14H2,1-7H3,(H,36,37)/b16-11+/t15-,17+,18-,19+,21+,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIVANDTNNUXRH-LEWHDHFNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C=C(C)C(=O)O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H](/C=C(\C)/C(=O)O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


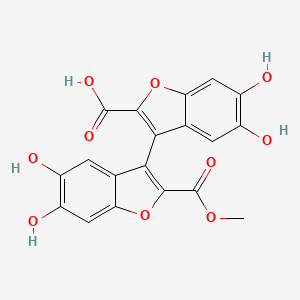
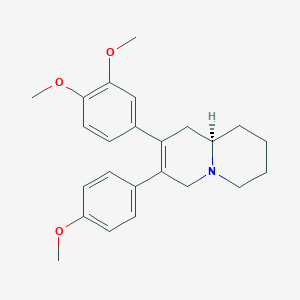
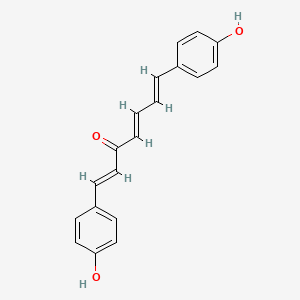

![N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)H-pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B1245955.png)
![2-[16-(1-aminoethyl)-3-[[4-amino-2-[[(E)-12-methyltridec-3-enoyl]amino]-4-oxobutanoyl]amino]-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-31-yl]propanoic acid](/img/structure/B1245957.png)
![methyl (2E,5Z)-6-chloro-3-methoxy-5-[[[(E)-7-methoxytetradec-4-enoyl]-methylamino]methyl]hexa-2,5-dienoate](/img/structure/B1245958.png)
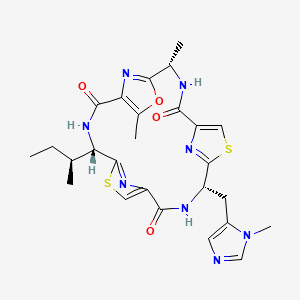
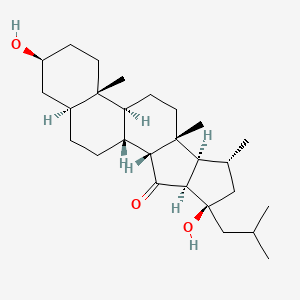
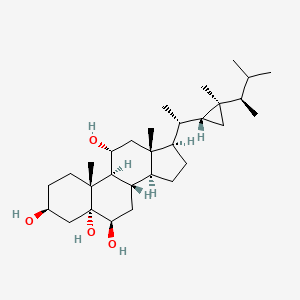
![[(2R,3R,4aS,5S,8aR)-5-(5-hydroxyoctyl)-2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-3-yl] (E)-oct-2-enoate](/img/structure/B1245969.png)
